LogP Differentiation: N-(2-Fluoroethyl)benzamide Exhibits Higher Lipophilicity Than Its N-Ethyl and N-Chloroethyl Counterparts
N-(2-Fluoroethyl)benzamide demonstrates a measured LogP of 1.96, which is substantially higher than the ACD/LogP values for N-ethylbenzamide (LogP = 1.39) and N-(2-chloroethyl)benzamide (LogP = 1.46) . This represents a ~0.5 log unit increase versus the chloro analog, translating to an approximately three-fold greater octanol–water partition coefficient for the fluorinated compound . The N-(2-bromoethyl)benzamide exhibits a LogP of 2.20, which is higher still, but this compound has negligible commercial availability (see Evidence Item 6) .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.96 (chemsrc) |
| Comparator Or Baseline | N-ethylbenzamide: LogP = 1.39 (ChemSpider ACD/LogP); N-(2-chloroethyl)benzamide: LogP = 1.46 (ChemSpider ACD/LogP); N-(2-bromoethyl)benzamide: LogP = 2.20 (chem960) |
| Quantified Difference | ΔLogP vs N-ethylbenzamide = +0.57; ΔLogP vs N-chloroethyl = +0.50; ΔLogP vs N-bromoethyl = −0.24 |
| Conditions | Calculated/predicted LogP values from authoritative databases (chemsrc, ChemSpider ACD/Labs, chem960) |
Why This Matters
Lipophilicity directly governs membrane permeability, metabolic clearance, and non-specific protein binding—a 0.5 log unit difference can shift a compound across the cut-off for blood–brain barrier penetration or alter oral absorption, making the fluoroethyl analog the more lipophilic and potentially more CNS-permeable choice within the non-brominated N-alkyl benzamide series.
